molecular formula C57H40N2O2 B12301568 4,4'-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol

4,4'-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol

Cat. No.: B12301568
M. Wt: 784.9 g/mol
InChI Key: OYMOVAHOJQYYEL-UHFFFAOYSA-N
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Description

4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with naphthyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol is unique due to its specific substitution pattern and the presence of both naphthyl and phenyl groups. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications in research and industry .

Properties

Molecular Formula

C57H40N2O2

Molecular Weight

784.9 g/mol

IUPAC Name

4-[9-(4-hydroxyphenyl)-2,7-bis(N-naphthalen-1-ylanilino)fluoren-9-yl]phenol

InChI

InChI=1S/C57H40N2O2/c60-47-31-25-41(26-32-47)57(42-27-33-48(61)34-28-42)53-37-45(58(43-17-3-1-4-18-43)55-23-11-15-39-13-7-9-21-49(39)55)29-35-51(53)52-36-30-46(38-54(52)57)59(44-19-5-2-6-20-44)56-24-12-16-40-14-8-10-22-50(40)56/h1-38,60-61H

InChI Key

OYMOVAHOJQYYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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